molecular formula C13H15FO2 B8003454 (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry CAS No. 1820571-06-9

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry

Cat. No.: B8003454
CAS No.: 1820571-06-9
M. Wt: 222.25 g/mol
InChI Key: KBAAMMVYXJFIMQ-NWDGAFQWSA-N
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Description

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one is a synthetic organic compound characterized by its unique stereochemistry and functional groups. This compound features a benzyloxy group and a fluorine atom attached to a cyclohexanone ring, making it an interesting subject for various chemical and pharmaceutical studies. The relative stereochemistry of the compound, indicated by the (2RS,4SR) notation, refers to the specific spatial arrangement of the substituents around the cyclohexane ring, which can significantly influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is as follows:

    Formation of the Cyclohexanone Core: The cyclohexanone ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by hydrogenation.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Benzyloxy Group: The benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the cyclohexanone intermediate under basic conditions.

Industrial Production Methods

Industrial production of (2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Benzyl alcohol derivatives, bases like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

(2RS,4SR)-4-(benzyloxy)-2-fluorocyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Properties

IUPAC Name

(2R,4S)-2-fluoro-4-phenylmethoxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAAMMVYXJFIMQ-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(CC1OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@H](C[C@H]1OCC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218332
Record name Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820571-06-9
Record name Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820571-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanone, 2-fluoro-4-(phenylmethoxy)-, (2R,4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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